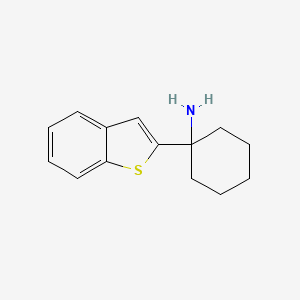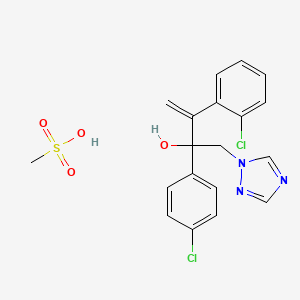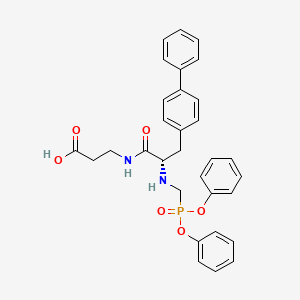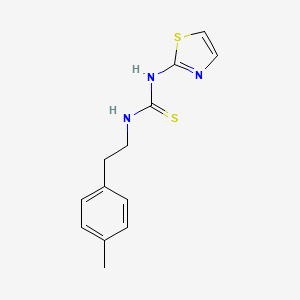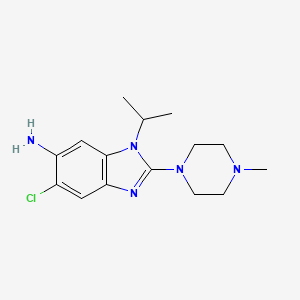
1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KB-6806 is a small molecule drug developed by Nippon Organon. It is classified as a 5-hydroxytryptamine 3 receptor antagonist. This compound was primarily investigated for its potential to treat nausea and vomiting, particularly those induced by chemotherapy .
Preparation Methods
The synthetic route for KB-6806 involves the preparation of a benzimidazole derivative. The specific reaction conditions and industrial production methods are not widely documented. the general approach to synthesizing benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Chemical Reactions Analysis
KB-6806 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
KB-6806 has been extensively studied for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting. It has shown promise in preclinical studies involving animal models, where it effectively blocked the 5-hydroxytryptamine 3 receptors and reduced emesis .
Mechanism of Action
KB-6806 exerts its effects by antagonizing the 5-hydroxytryptamine 3 receptors. These receptors are ion channels that mediate the effects of serotonin in the central and peripheral nervous systems. By blocking these receptors, KB-6806 prevents the binding of serotonin, thereby inhibiting the downstream signaling pathways that lead to nausea and vomiting .
Comparison with Similar Compounds
KB-6806 is similar to other 5-hydroxytryptamine 3 receptor antagonists, such as ondansetron and granisetron. KB-6806 has unique structural features that may confer distinct pharmacological properties. For example, its benzimidazole core structure differentiates it from the indole-based structure of ondansetron . This structural difference may influence its binding affinity and selectivity for the 5-hydroxytryptamine 3 receptors.
Similar compounds include:
- Ondansetron
- Granisetron
- Palonosetron
These compounds share the common mechanism of action of blocking 5-hydroxytryptamine 3 receptors but differ in their chemical structures and pharmacokinetic profiles .
properties
CAS RN |
148014-93-1 |
|---|---|
Molecular Formula |
C15H22ClN5 |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine |
InChI |
InChI=1S/C15H22ClN5/c1-10(2)21-14-9-12(17)11(16)8-13(14)18-15(21)20-6-4-19(3)5-7-20/h8-10H,4-7,17H2,1-3H3 |
InChI Key |
QEANRFDFBNUCJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C(=C2)N)Cl)N=C1N3CCN(CC3)C |
Other CAS RN |
148014-93-1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol](/img/structure/B3061689.png)

![4-Methoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B3061702.png)

![(r)-4-Ethylamino-3,4-dihydro-2-(2-methoylethyl)-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B3061714.png)



![(1S,2S,3R,4R)-3-[(5-chloro-2-{[(7S)-1-methoxy-7-(morpholin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino}pyrimidin-4-yl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/no-structure.png)
